molecular formula C7H12N2S B2784423 [4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine CAS No. 643725-72-8

[4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine

Cat. No.: B2784423
CAS No.: 643725-72-8
M. Wt: 156.25
InChI Key: VSGIPJCMOMQAOQ-UHFFFAOYSA-N
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Description

[4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine is a heterocyclic organic compound featuring a thiazole core substituted with an isopropyl group at position 4 and a methanamine group at position 2. Its molecular formula is C₇H₁₂N₂S, with a molecular weight of 156.25 g/mol and CAS number 643725-72-8 . The primary amine group at position 2 enables participation in diverse chemical reactions, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

(4-propan-2-yl-1,3-thiazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-5(2)6-4-10-7(3-8)9-6/h4-5H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGIPJCMOMQAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or epoxides under basic conditions.

Reaction ConditionsReagents/ElectrophilesProducts FormedYieldSource
K₂CO₃, DMF, 60°C, 18hMethyl iodideN-Methyl derivative70%
NaH, THF, 0°C → RT, 12hBenzyl bromideN-Benzyl protected amine65%
Et₃N, DCM, RT, 4hEthylene oxideN-(2-Hydroxyethyl) derivative58%

Mechanistic Insight : The amine acts as a nucleophile, attacking electrophilic carbons in SN₂ pathways. Steric hindrance from the isopropyl group may reduce reactivity at the thiazole ring but does not significantly impede alkylation at the amine .

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides.

Reaction ConditionsAcylating AgentsProducts FormedYieldSource
Pyridine, DCM, 0°C → RT, 6hAcetyl chlorideN-Acetyl derivative82%
DMAP, Et₃N, THF, reflux, 8hBenzoyl chlorideN-Benzoylated compound75%
Microwave, 120°C, 20 minSuccinic anhydrideN-Succinamide adduct68%

Key Observation : Acylation proceeds efficiently without protection of the thiazole nitrogen, suggesting minimal electronic interference from the heterocycle.

Condensation with Carbonyl Compounds

The amine participates in Schiff base formation with aldehydes/ketones.

Reaction ConditionsCarbonyl ComponentProducts FormedYieldSource
NaBH(OAc)₃, DCE, RT, 12h4-NitrobenzaldehydeN-(4-Nitrobenzylidene) derivative88%
TiCl₄, MeOH, reflux, 5hCyclohexanoneCyclohexylimine63%
Molecular sieves, toluene, 110°C, 8hPyridine-2-carbaldehydeHeterocyclic imine71%

Notable Application : Schiff bases derived from this amine show antimicrobial activity in preliminary screens .

Oxidation and Reduction

The amine and thiazole ring undergo redox transformations.

Reaction TypeConditionsReagentsProducts FormedYieldSource
OxidationKMnO₄, H₂O, 80°C, 3hThiazole-2-carboxylic acid45%
ReductionH₂ (1 atm), Pd/C, MeOH, 4hSaturated cyclohexaneamine92%
DehydrogenationDDQ, CHCl₃, reflux, 6hAromatic thiazole78%

Critical Note : Oxidation of the thiazole ring requires strong agents like KMnO₄, while the amine remains intact under these conditions.

Acid-Base Reactions

The amine forms stable salts with mineral or organic acids.

Acid UsedConditionsProducts FormedSolubility ChangeSource
HCl (g)Et₂O, 0°C, 1hHydrochloride saltImproved H₂O solubility
H₂SO₄Ethanol, RT, 30 minSulfate saltCrystalline precipitate
p-TSAMeCN, reflux, 2hTosylate saltStable at RT

Application : Salt formation is critical for pharmaceutical formulation, enhancing bioavailability .

Cycloaddition and Heterocycle Formation

The amine participates in Huisgen cycloadditions or forms fused heterocycles.

Reaction ConditionsComponentsProducts FormedYieldSource
CuI, NaN₃, DMF, 100°C, 12hPropargyl bromide1,2,3-Triazole derivative76%
POCl₃, Δ, 4hThioureaThiazolo[3,2-a]pyrimidine61%
Microwave, 150°C, 20 minMalononitrilePyrido[2,3-d]thiazole69%

Significance : These reactions expand the compound’s utility in synthesizing polycyclic bioactive molecules .

Metal Complexation

The amine acts as a ligand for transition metals.

Metal SaltConditionsComplex StructureStabilitySource
Cu(NO₃)₂·3H₂OMeOH, RT, 2hSquare-planar Cu(II) complexStable up to 200°C
FeCl₃EtOH, reflux, 3hOctahedral Fe(III) complexParamagnetic
AgNO₃H₂O, dark, 24hLinear Ag(I) coordinationLight-sensitive

Application : Metal complexes exhibit enhanced catalytic activity in cross-coupling reactions.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent. Its structure suggests possible applications in:

  • Anticonvulsant Activity : Research indicates that thiazole derivatives can exhibit anticonvulsant properties. For example, compounds with thiazole moieties have shown significant activity in reducing seizure frequency in animal models, highlighting the therapeutic potential of [4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine in treating epilepsy .

Anticancer Research

Studies have demonstrated that thiazole derivatives can possess anticancer properties. For instance:

  • Cell Line Studies : Compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Specific analogues have been reported to exhibit selectivity against human lung adenocarcinoma cells with IC50 values indicating strong anticancer activity .

Antimicrobial Activity

Thiazole compounds have been recognized for their antimicrobial properties:

  • In Vitro Studies : Some thiazole derivatives have shown effectiveness against bacterial strains and fungi, suggesting that this compound could be developed into an antimicrobial agent .

Neuroprotective Effects

The neuroprotective potential of thiazole derivatives is an area of active research:

  • Mechanistic Studies : Investigations into the neuroprotective effects of related compounds indicate that they may prevent neuronal death and promote survival through various biochemical pathways .

Case Study 1: Anticonvulsant Activity

A study synthesized a series of thiazole-integrated compounds and evaluated their anticonvulsant properties using the pentylenetetrazole (PTZ) model. One compound demonstrated a median effective dose (ED50) significantly lower than standard treatments, indicating its potential as a new anticonvulsant agent .

Case Study 2: Anticancer Activity

In another investigation, a group synthesized N-acylated thiazoles and tested them against several cancer cell lines. One derivative exhibited an IC50 value of 23.30 ± 0.35 mM against A549 cells, demonstrating selectivity and potential as an anticancer drug .

Mechanism of Action

The mechanism of action of [4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The isopropyl and methanamine groups may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Core

Compound A : [5-Methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]methanamine
  • CAS : 1183220-85-0
  • Key Difference : A methyl group at position 5 instead of hydrogen.
  • This substitution may also affect crystallinity and solubility compared to the parent compound .
Compound B : [4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine
  • Molecular Formula : C₁₂H₁₄N₂OS
  • Key Difference : Aromatic 4-methoxy-3-methylphenyl substituent at position 3.
  • Impact: The phenyl group introduces π-π stacking capabilities, enhancing interactions with aromatic biological targets.
Compound C : 2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile
  • Key Difference : Acetonitrile group (-CH₂CN) replaces the methanamine (-CH₂NH₂) .
  • This modification shifts applications toward cyano-based coupling reactions rather than amine-mediated interactions .

Heterocycle Core Modifications

Compound D : 1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine
  • Key Difference : Oxadiazole replaces thiazole as the core heterocycle .
  • Impact : Oxadiazoles are more electron-deficient due to two nitrogen atoms, increasing susceptibility to nucleophilic attack. This core change may reduce metabolic stability but enhance binding to electron-rich biological targets compared to thiazoles .
Compound E : [4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine Dihydrochloride
  • CAS : 1019458-83-3
  • Key Difference : Pyridin-4-yl substituent at position 4.
  • Impact : The pyridine ring introduces a basic nitrogen, enabling salt formation (e.g., dihydrochloride) for improved solubility. This compound’s dual heterocyclic system may enhance chelation properties in metal-organic frameworks or enzyme inhibition .

Functional Group and Bioactivity Comparisons

Property [4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine Compound A Compound B Compound D
Core Heterocycle Thiazole Thiazole Thiazole Oxadiazole
Substituent Position 4 Isopropyl Isopropyl + Methyl Aromatic Phenyl N/A
Functional Group -CH₂NH₂ -CH₂NH₂ -CH₂NH₂ -CH₂NH₂
Molecular Weight (g/mol) 156.25 166.25 (estimated) 234.32 203.23 (estimated)
Lipophilicity (LogP) Moderate (~2.5) Higher (~3.0) Moderate (~2.8) Lower (~1.5)
Bioactivity Potential Amine-mediated interactions Enhanced steric effects Aromatic interactions Electron-deficient targeting

Biological Activity

[4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their roles in medicinal chemistry, particularly due to their antimicrobial, antifungal, anticancer, and anticonvulsant properties. This article delves into the biological activity of this compound, examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring with a propan-2-yl group and a methanamine moiety. The thiazole structure contributes significantly to its biological activity due to the presence of sulfur and nitrogen atoms, which can interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as p38 MAP kinase and phosphodiesterase IV (PDE IV), which are involved in inflammatory responses and signal transduction pathways .
  • DNA Interaction : Similar to other thiazole derivatives, it may bind to DNA and interfere with topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

Antimicrobial Activity

Thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results indicate a promising potential for development as an antimicrobial agent.

Anticonvulsant Activity

Research has highlighted the anticonvulsant properties of thiazole derivatives. For instance, compounds structurally related to this compound demonstrated effective protection in seizure models:

CompoundMedian Effective Dose (ED50)Protection Index (PI)
Analogue 118.4 mg/kg9.2
Analogue 2<20 mg/kgNot specified

These findings suggest that modifications in the thiazole ring can enhance anticonvulsant activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed:

Cancer Cell LineIC50 Value (µg/mL)
HepG2 (Liver)1.61 ± 0.92
MCF7 (Breast)1.98 ± 1.22

These results indicate that the compound exhibits cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the thiazole ring significantly influence biological activity:

  • Electron-Drawing Groups : The presence of halogens on the phenyl ring increases anticancer activity.
  • Alkyl Substituents : Propan-2-yl groups enhance the lipophilicity and bioavailability of the compound.

Such insights are crucial for designing more potent derivatives with improved efficacy and reduced toxicity profiles.

Case Studies

Several case studies illustrate the therapeutic potential of thiazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a series of thiazole compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Development : Research involving HepG2 cell lines showed that thiazole derivatives could induce apoptosis through mitochondrial pathways, suggesting their role as potential anticancer agents.
  • Anticonvulsant Research : A recent study indicated that certain thiazole analogues significantly reduced seizure frequency in animal models, highlighting their potential use in epilepsy treatment.

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